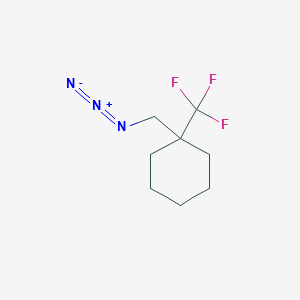
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane typically involves the introduction of the azidomethyl and trifluoromethyl groups onto a cyclohexane ring. One possible route could involve the following steps:
Starting Material: Cyclohexane derivative with a suitable leaving group (e.g., bromocyclohexane).
Introduction of Trifluoromethyl Group: Reaction with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Introduction of Azidomethyl Group: Substitution reaction with sodium azide (NaN3) to introduce the azidomethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound may undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4), ethanol.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the azide group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: May serve as a precursor for the development of pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane would depend on its specific application. In general, the azide group can participate in click chemistry reactions, forming stable triazole rings. The trifluoromethyl group can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azidomethyl)-1-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of cyclohexane.
1-(Azidomethyl)-1-(difluoromethyl)cyclohexane: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
1-(Azidomethyl)-1-(trifluoromethyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.
Uniqueness
1-(Azidomethyl)-1-(trifluoromethyl)cyclohexane is unique due to the combination of the azidomethyl and trifluoromethyl groups on a cyclohexane ring, which can impart distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
1-(azidomethyl)-1-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c9-8(10,11)7(6-13-14-12)4-2-1-3-5-7/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQRHYWUPRVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN=[N+]=[N-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2394277.png)

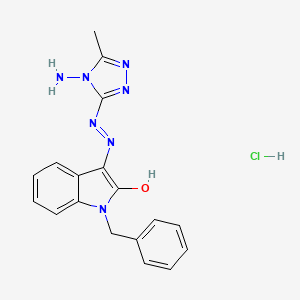
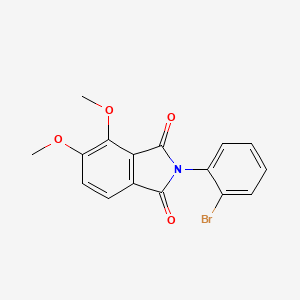
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)
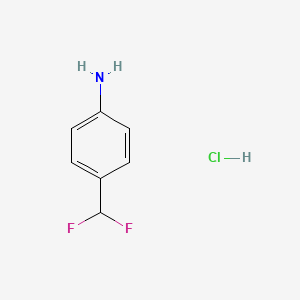
![N-[2-(FURAN-3-YL)ETHYL]-2-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2394287.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-ethyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2394293.png)
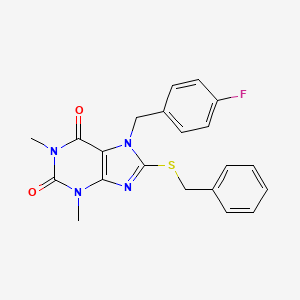
![5,6-DIMETHYL-2-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2394297.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2394298.png)
![3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394299.png)
